4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the trifluoromethyl benzyl group. Common reagents used in these reactions include thionyl chloride, pyrrole, and trifluoromethyl benzyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure and have been studied for their biological activities.
Pinacol boronic esters: These compounds are used in organic synthesis and share some functional group similarities.
Uniqueness
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-4-5-9-23)15(24)21-10-12-6-2-3-7-13(12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCEBFUNAWFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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